N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine

描述

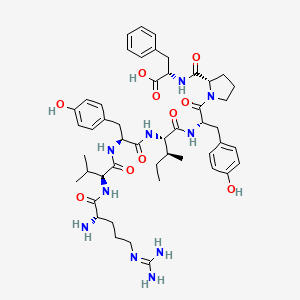

N⁵-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine is a synthetic heptapeptide characterized by a unique post-translational modification on the ornithine residue (N⁵-diaminomethylidene group). This modification introduces a guanidino-like moiety, which may enhance hydrogen-bonding interactions and stability compared to unmodified ornithine-containing peptides . The peptide sequence includes two tyrosine residues (positions 3 and 5), a valine (position 2), isoleucine (position 4), proline (position 6), and phenylalanine (position 7).

属性

CAS 编号 |

918544-47-5 |

|---|---|

分子式 |

C49H68N10O10 |

分子量 |

957.1 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H68N10O10/c1-5-29(4)41(58-43(63)36(25-31-15-19-33(60)20-16-31)54-45(65)40(28(2)3)57-42(62)35(50)13-9-23-53-49(51)52)46(66)55-37(26-32-17-21-34(61)22-18-32)47(67)59-24-10-14-39(59)44(64)56-38(48(68)69)27-30-11-7-6-8-12-30/h6-8,11-12,15-22,28-29,35-41,60-61H,5,9-10,13-14,23-27,50H2,1-4H3,(H,54,65)(H,55,66)(H,56,64)(H,57,62)(H,58,63)(H,68,69)(H4,51,52,53)/t29-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI 键 |

YSVJONDWYLRMIU-VMTJQXTBSA-N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |

规范 SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N |

产品来源 |

United States |

准备方法

N5-(二氨基亚甲基)-L-鸟氨酰-L-缬氨酰-L-酪氨酰-L-异亮氨酰-L-酪氨酰-L-脯氨酰-L-苯丙氨酸的合成涉及多个步骤,从单个氨基酸开始。合成路线通常包括以下步骤:

保护功能基团: 使用保护基团来防止氨基酸上特定部位发生不需要的反应。

偶联反应: 使用诸如碳二亚胺 (例如 DCC) 或其他偶联剂之类的试剂,按顺序偶联氨基酸。

脱保护: 去除保护基团,得到最终的肽。

化学反应分析

N~5~-(二氨基亚甲基)-L-鸟氨酰-L-缬氨酰-L-酪氨酰-L-异亮氨酰-L-酪氨酰-L-脯氨酰-L-苯丙氨酸可以进行各种化学反应,包括:

氧化: 该反应可能发生在酪氨酸残基上,导致形成二酪氨酸或其他氧化产物。

还原: 还原反应可以针对二硫键(如果存在)进行,将其转化为硫醇。

取代: 亲核取代反应可能发生在特定部位,取决于反应基团的存在。

科学研究应用

N~5~-(二氨基亚甲基)-L-鸟氨酰-L-缬氨酰-L-酪氨酰-L-异亮氨酰-L-酪氨酰-L-脯氨酰-L-苯丙氨酸有几种科学研究应用:

化学: 它被用作研究肽合成和反应的模型化合物。

生物学: 它作为研究蛋白质-蛋白质相互作用和酶-底物相互作用的工具。

医学: 它具有潜在的治疗应用,包括作为针对特定疾病的候选药物。

作用机制

N5-(二氨基亚甲基)-L-鸟氨酰-L-缬氨酰-L-酪氨酰-L-异亮氨酰-L-酪氨酰-L-脯氨酰-L-苯丙氨酸的作用机制涉及它与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可以调节这些靶标的活性,从而导致各种生物学效应。 所涉及的确切途径取决于特定的应用和靶标 .

相似化合物的比较

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural complexity places it within a class of modified oligopeptides. Key comparisons include:

Key Differentiators

- Modification at Ornithine: The N⁵-diaminomethylidene group distinguishes this compound from unmodified ornithine-containing peptides (e.g., ornithine-vasopressin analogs). This group may mimic arginine’s guanidino functionality, enhancing binding affinity to anionic targets like heparin sulfate proteoglycans .

- Sequence Diversity : The inclusion of two tyrosine residues and isoleucine increases hydrophobicity compared to shorter peptides like L-tyrosyl-taurine, which lacks branched aliphatic chains .

Pharmacokinetic and Stability Considerations

- Metabolic Stability: The proline residue and diaminomethylidene modification likely confer resistance to enzymatic cleavage, as seen in other proline-rich peptides (e.g., cyclosporine derivatives). This contrasts with acetylated dipeptides (e.g., N-acetyl-L-phenylalanyl-L-tyrosine), which are rapidly hydrolyzed in vivo .

- Solubility : The compound’s hydrophobicity may limit aqueous solubility compared to sulfonated analogs like L-tyrosyl-taurine, which exhibit improved solubility due to the taurine moiety .

生物活性

N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine, a complex peptide, has garnered attention in the field of biochemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies supported by data tables and research findings.

Molecular Characteristics

- Molecular Formula: CHNO

- Molecular Weight: 991.1 g/mol

- CAS Number: 502545-69-9

The compound consists of a series of amino acids linked by peptide bonds, with the unique modification of a diaminomethylidene group that may influence its biological activity.

Synthesis

The synthesis of this peptide typically employs Solid-Phase Peptide Synthesis (SPPS) , which allows for the sequential addition of protected amino acids to form the desired peptide chain. The key steps include:

- Resin Loading: Attachment of the first amino acid to a solid resin.

- Deprotection: Removal of protecting groups from the amino acids.

- Coupling: Activation and coupling of the next amino acid.

- Repetition: Repeating deprotection and coupling until the sequence is complete.

- Cleavage: Cleaving the peptide from the resin and deprotecting to yield the final product.

The biological activity of N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may bind to active sites on enzymes, inhibiting their function.

- Receptor Modulation: Interaction with cell surface receptors can alter signaling pathways, potentially affecting cell growth and differentiation.

- Protein Interaction Disruption: It may stabilize or disrupt interactions between proteins, influencing various cellular processes .

Case Studies and Research Findings

-

Anticancer Activity:

- A study demonstrated that modifications in similar peptides could enhance their potency against cancer cell lines such as MCF-7 (human breast carcinoma) and SCC25 (squamous cell carcinoma). The presence of specific amino acid substitutions was shown to significantly increase cytotoxicity compared to standard treatments like methotrexate .

- Neuroprotective Effects:

- Antiviral Properties:

Comparative Analysis

| Compound | Biological Activity | Mechanism |

|---|---|---|

| N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine | Anticancer, Neuroprotective | Enzyme inhibition, Receptor modulation |

| PT523 | Potent against DHFR | Competitive inhibition |

| Methotrexate | Anticancer | Folate analog |

This table illustrates how N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-isoleucyl-L-tyrosyl-L-prolyl-L-phenylalanine compares with other compounds regarding biological activity and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。